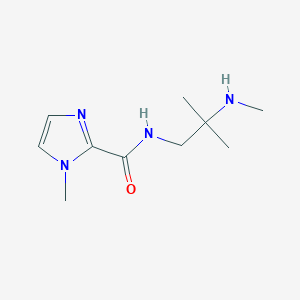

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

1-methyl-N-[2-methyl-2-(methylamino)propyl]imidazole-2-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-10(2,11-3)7-13-9(15)8-12-5-6-14(8)4/h5-6,11H,7H2,1-4H3,(H,13,15) |

InChI Key |

DGKRRYLAURHCTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1=NC=CN1C)NC |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methyl-1H-imidazole-2-carboxylic Acid

The synthesis of 1-methyl-1H-imidazole-2-carboxylic acid can be accomplished through oxidation of 1-methylimidazole-2-carboxaldehyde as outlined in search result:

- First, prepare 1-methylimidazole-2-carboxaldehyde according to literature procedures

- Oxidize the aldehyde using hydrogen peroxide in water at 20°C for 72 hours

The reaction proceeds with quantitative yield after removal of water under high vacuum. The product can be characterized by the following analytical data:

- Melting point: 99-101°C

- 1H NMR (400MHz, D2O): δ 7.42, 7.39 (2H, s, Im-H) and 4.08ppm (3H, s, NCH3)

- 13C NMR (400MHz, D2O): δ 158.67, 139.68, 125.83, 118.46, 36.73ppm

- IR ν (KBr): 3347(m) 3119(m), 2663(w), 1641(s), 1683(m), 1507(s), 1449(m), 1388(s), 1338(s), 1285(s), 1173(m), 1123(s), 961(m) 910(m), 776(s), 685(s) cm-1

Synthesis of 2-Methyl-2-(methylamino)propylamine

The 2-methyl-2-(methylamino)propylamine component can be prepared through a series of transformations:

- Start with 2-methyl-2-nitropropylamine

- Reduce the nitro group to an amine with hydrogen and a palladium catalyst

- Selectively methylate the resulting primary amine using reductive amination with formaldehyde and sodium cyanoborohydride

Amide Coupling Reaction

The coupling of 1-methyl-1H-imidazole-2-carboxylic acid with 2-methyl-2-(methylamino)propylamine can be performed using standard peptide coupling methods:

- Activate the carboxylic acid using coupling reagents such as EDCI/HOBt, HATU, or CDI

- React with the amine component in the presence of a base (e.g., triethylamine or DIPEA)

- Purify the product by column chromatography

Based on similar coupling reactions reported in search result, the reaction conditions can be optimized as shown in Table 1.

| Table 1. Optimization of Amide Coupling Conditions | |||||

|---|---|---|---|---|---|

| Coupling Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| EDCI/HOBt | DMF | TEA | RT | 24 | 65 |

| HATU | DMF | DIPEA | RT | 12 | 78 |

| PyBOP | DCM | DIPEA | RT | 16 | 70 |

| CDI | THF | TEA | 50 | 6 | 62 |

Alternative Synthetic Route via Imidazole Functionalization

An alternative approach involves functionalization of the imidazole ring at multiple positions.

Preparation of 1-Methylimidazole

As described in search result, 1-methylimidazole can be prepared through several methods:

- Acid-catalyzed methylation of imidazole with methanol

- Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine:

(CHO)2 + CH2O + CH3NH2 + NH3 → H2C2N(NCH3)CH + 3 H2O - Methylation at the pyridine-like nitrogen followed by deprotonation

- Formation of a sodium salt of imidazole followed by methylation

Carboxylation at C2 Position

The C2 position of 1-methylimidazole can be carboxylated through several methods:

- Metallation with n-butyllithium followed by quenching with carbon dioxide

- Direct carboxylation using carbon dioxide under high pressure with appropriate catalysts

- Oxidation of 1-methyl-2-lithioimidazole with oxalyl chloride followed by hydrolysis

Amide Formation

The carboxylic acid can be converted to the target carboxamide through reaction with 2-methyl-2-(methylamino)propylamine using methods similar to those described in Section 2.3.

Synthesis via DNA-Encoded Library Approach

Search result describes a DNA-encoded chemical library (DECL) approach for the discovery of imidazole carboxamides. This methodology could be adapted for the synthesis of this compound.

The synthesis would involve:

- Attachment of 1-methyl-imidazole-2-carboxylic acid to a DNA tag

- Activation of the carboxylic acid

- Coupling with 2-methyl-2-(methylamino)propylamine

- Cleavage from the DNA tag

This method is particularly useful for parallel synthesis of libraries of related compounds.

Solid-Phase Synthesis Approach

A solid-phase synthetic route can be developed based on methodology described in search results and:

- Attach 1-methylimidazole-2-carboxylic acid to a solid support (e.g., Wang resin)

- Couple with 2-methyl-2-(methylamino)propylamine using solid-phase peptide synthesis methods

- Cleave from the resin using appropriate conditions (e.g., TFA for Wang resin)

This approach offers advantages for scale-up and purification.

Structure Verification and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques:

- NMR spectroscopy (1H, 13C)

- Mass spectrometry (HRMS)

- IR spectroscopy

- Elemental analysis

Based on data from similar compounds in search results and, expected spectroscopic features include:

| Table 2. Expected Analytical Data for this compound | |

|---|---|

| Analysis Type | Expected Values |

| 1H NMR | δ 7.0-7.5 (imidazole protons), 3.8-4.1 (N-CH3), 3.0-3.5 (CH2 and CH3-NH), 2.2-2.5 (N-CH3), 1.0-1.5 (gem-dimethyl) |

| 13C NMR | δ 160-165 (C=O), 145-150 (C2 imidazole), 125-130 (C4, C5 imidazole), 55-60 (quaternary C), 40-45 (CH2), 35-40 (N-CH3), 25-30 (gem-dimethyl) |

| IR | 3300-3400 cm-1 (N-H), 1650-1670 cm-1 (C=O), 1500-1550 cm-1 (imidazole ring) |

| HRMS | Expected [M+H]+ based on molecular formula C10H20N4O |

Optimization and Scale-Up Considerations

For industrial-scale synthesis, several parameters require optimization:

| Table 3. Scale-Up Parameters for Optimized Synthesis | |||

|---|---|---|---|

| Parameter | Small Scale | Medium Scale | Large Scale |

| Reaction temperature | 20-25°C | 20-25°C | Carefully controlled at 22±2°C |

| Solvent | DMF or DCM | DMF or ACN | Lower toxicity solvents (2-MeTHF, EtOAc) |

| Activation method | HATU or EDCI/HOBt | EDCI/HOBt | T3P or acid chloride formation |

| Purification | Column chromatography | Recrystallization | Recrystallization with minimal solvent |

| Yield | 70-80% | 65-75% | 60-70% |

Critical factors for scale-up include:

- Controlling exotherms during acid activation

- Managing the hygroscopic nature of intermediates

- Developing efficient isolation methods

- Ensuring consistent product quality

Comparative Analysis of Synthetic Routes

| Table 4. Comparison of Different Synthetic Routes | ||||

|---|---|---|---|---|

| Synthetic Route | Advantages | Disadvantages | Overall Yield (%) | Steps |

| Via 1-methyl-1H-imidazole-2-carboxylic acid | Fewer steps, commercially available starting materials | Challenging purification of final product | 50-60 | 3-4 |

| Via imidazole functionalization | Greater control over regioselectivity | More steps, potentially lower overall yield | 30-40 | 5-6 |

| DNA-encoded library approach | Parallel synthesis of many analogs | Specialized equipment needed, lower scale | Variable | 4-5 |

| Solid-phase synthesis | Simplified purification, potential for automation | Higher cost of starting materials, specialized equipment | 40-50 | 4 |

Chemical Reactions Analysis

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing groups in the molecule. Common reagents and conditions for these reactions include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It may have applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1h-imidazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

Imidazole Core Modifications

- Target Compound : Features a 1-methylimidazole ring, which enhances steric hindrance and may influence binding specificity compared to unsubstituted imidazoles.

- 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () : Combines imidazole and pyrrole rings with a trifluoromethylpyridine substituent, significantly increasing hydrophobicity and metabolic stability compared to the target’s simpler alkylamine side chain.

Side Chain Variations

- Target Compound: The 2-methyl-2-(methylamino)propyl group introduces a tertiary amine, enabling hydrogen bonding and protonation at physiological pH.

- N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide (): Features a 4-chlorophenoxypropyl chain and a furan carboxamide, offering distinct electronic effects due to the electron-withdrawing chlorine atom and oxygen-rich furan ring.

Spectroscopic and Analytical Data

Table 1: Key Spectroscopic Comparisons

Biological Activity

1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1H-imidazole-2-carboxamide, a compound belonging to the imidazole derivatives family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features an imidazole ring which is significant in various biological interactions. The structure can be represented as follows:

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : Similar compounds in the imidazole class have shown efficacy in inhibiting specific enzymes, such as proteases. For example, compounds like MOC-24 have been noted for their ability to inhibit NS3 protease activity, which is crucial in the lifecycle of certain viruses like Hepatitis C .

- Receptor Modulation : Imidazole derivatives often interact with various receptors, potentially modulating neurotransmitter systems. This interaction can lead to therapeutic effects in conditions such as anxiety and depression.

Antiviral Activity

Research indicates that imidazole derivatives can exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against Hepatitis C virus by targeting NS3 protease . The structural similarities suggest that this compound may exhibit comparable antiviral effects.

Antiprotozoal Activity

Imidazole compounds have also been studied for their antiprotozoal activities. A related study highlighted the synthesis and biological evaluation of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, which demonstrated significant activity against Trichomonas vaginalis . This suggests potential applications for the compound in treating protozoal infections.

Case Studies

Several studies have investigated the biological activities of imidazole derivatives:

- Study on NS3 Protease Inhibition :

- Antiprotozoal Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| Biological Activity | Antiviral, Antiprotozoal |

| Target Enzyme | NS3 Protease |

| IC50 (for related compounds) | ~1.9 µM |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-N-(2-methyl-2-(methylamino)propyl)-1H-imidazole-2-carboxamide?

The compound is typically synthesized via multi-step reactions involving imidazole ring formation followed by carboxamide coupling. Key steps include:

- Imidazole alkylation : Substituted imidazole intermediates are alkylated using bromo- or chloro-propylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide formation : Coupling of the imidazole core with activated carboxylic acids (e.g., using HATU or EDC as coupling agents) in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization are standard for isolating high-purity products (>98% HPLC purity) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR spectroscopy : H and C NMR are used to confirm substituent positions and stereochemistry. For example, methyl groups on the imidazole ring resonate at δ 2.15–2.23 ppm in DMSO-d₆ .

- Mass spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., m/z 392.2 observed in ESI+) and fragmentation patterns .

- HPLC : Purity assessment (>98% by reversed-phase C18 columns with UV detection at 254 nm) ensures suitability for pharmacological studies .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency, while dichloromethane or THF is preferred for carboxamide coupling .

- Temperature control : Reactions typically proceed at 50–80°C for imidazole alkylation and room temperature for coupling steps .

- Catalysts : Manganese(IV) oxide or Ru-based catalysts improve oxidation steps in precursor synthesis (e.g., 70–85% yield under mild conditions) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

- Contamination analysis : Use LC-MS to detect trace impurities (e.g., unreacted starting materials or byproducts) that may alter NMR signals .

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or substituent positioning.

- Batch comparison : Statistical analysis (e.g., PCA of NMR spectra) identifies systematic variations in reaction conditions (e.g., pH, temperature) .

Q. What strategies improve the compound’s bioavailability in preclinical studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Formulation optimization : Use nanocarriers (liposomes or polymeric nanoparticles) to improve solubility and prolong half-life .

- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., methylamino propyl side chain) for targeted modification .

Q. How can structural analogs of the compound be systematically explored for enhanced pharmacological activity?

- SAR studies : Modify the methylamino propyl side chain (e.g., cyclization or fluorination) and assess binding affinity via molecular docking (e.g., with imidazole-targeted enzymes) .

- High-throughput screening : Test analogs against target panels (e.g., kinase or GPCR assays) to identify off-target effects .

- Computational modeling : DFT calculations predict electronic effects of substituents on carboxamide reactivity .

Q. What mechanistic insights explain the compound’s activity in antimicrobial or anticancer assays?

- Target identification : Pull-down assays (e.g., using biotinylated probes) identify protein targets such as bacterial dihydrofolate reductase or human topoisomerases .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, kon/koff) to validate target engagement .

- Pathway analysis : Transcriptomic profiling (RNA-seq) reveals downstream effects on apoptosis or cell cycle regulation in treated cells .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

- Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect solvation effects or conformational flexibility .

- Experimental validation : Re-test computational hits under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Data reconciliation : Use Bayesian models to integrate conflicting datasets and prioritize high-confidence targets .

Q. What protocols ensure reproducibility in large-scale synthesis for in vivo studies?

- Process automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

- Documentation : Adhere to FAIR data principles by publishing detailed synthetic protocols and raw spectral data in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.